REACTION_CXSMILES
|
[O:1]=[C:2]1[N:7]2[CH:8]=[C:9]([C:12](O)=[O:13])[CH:10]=[CH:11][C:6]2=[N:5][C:4]2[CH:15]=[CH:16][S:17][C:3]1=2.C(N1C=CN=C1)([N:20]1C=CN=C1)=O>CN(C)C=O>[O:1]=[C:2]1[N:7]2[CH:8]=[C:9]([C:12]([NH2:20])=[O:13])[CH:10]=[CH:11][C:6]2=[N:5][C:4]2[CH:15]=[CH:16][S:17][C:3]1=2
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)O)C=CS2
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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The mixture is stirred at ice bath temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 90°-95° C. for one hour under nitrogen
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Duration
|
1 h
|
Type
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TEMPERATURE
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Details
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The solution is cooled in an ice bath
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Type
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CUSTOM
|
Details
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anhydrous ammonia is bubbled through for 15 minutes
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Duration
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15 min
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Type
|
WAIT
|
Details
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at room temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
The precipitate is washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethylformamide
|
Type
|
CUSTOM
|
Details
|
to give the product (1.2 g.), mp 319°-320° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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O=C1C2=C(N=C3N1C=C(C=C3)C(=O)N)C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |